molecular formula C10H9NO3 B11015185 (E)-3-(1,3-benzodioxol-5-yl)-acrylamide CAS No. 5813-92-3

(E)-3-(1,3-benzodioxol-5-yl)-acrylamide

Cat. No.: B11015185
CAS No.: 5813-92-3
M. Wt: 191.18 g/mol
InChI Key: MUUVUPIRNSULQW-DUXPYHPUSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring attached to a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide typically involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with an appropriate amide precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring or the propenamide group .

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide is unique due to its specific combination of the benzodioxole ring and the propenamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

5813-92-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H9NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H2,11,12)/b4-2+

InChI Key

MUUVUPIRNSULQW-DUXPYHPUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N

Origin of Product

United States

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